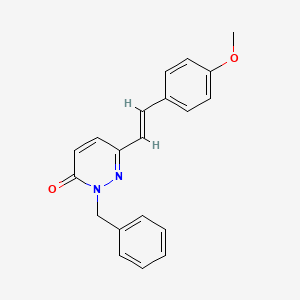

2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

2-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-24-19-12-8-16(9-13-19)7-10-18-11-14-20(23)22(21-18)15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUNKPPXSDKTGQ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its potential therapeutic applications, mechanisms of action, and findings from various studies.

- Molecular Formula : C20H18N2O2

- Molecular Weight : 318.37 g/mol

- CAS Number : 303146-52-3

- Density : Approximately 1.11 g/cm³

- Boiling Point : Predicted to be around 501°C

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In a study evaluating various pyridazinone derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the proliferation of A549 lung cancer cells with an IC50 value of approximately 2.42 µM, indicating its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown efficacy in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This dual inhibition suggests that it could be developed into a therapeutic agent for treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate enzyme activities and receptor binding, which can lead to altered cell signaling pathways associated with cancer cell proliferation and inflammation .

Cytotoxicity Studies

In vitro studies utilizing L929 fibroblast cells revealed that at concentrations of 50 and 100 µM, the compound caused significant cell death, while lower concentrations (1, 10, and 20 µM) did not exhibit notable cytotoxicity. The IC50 values for related compounds were also measured, indicating a comparative analysis of their effectiveness .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone has shown potential as a lead molecule for developing new pharmaceuticals, particularly for treating cancer and inflammatory diseases. Its structure allows for interactions with specific molecular targets, modulating enzyme activity and potentially inhibiting cancer cell proliferation .

Case Studies in Cancer Research

- Anti-Cancer Activity : Studies have indicated that this compound can inhibit specific kinases involved in cell signaling pathways, leading to reduced cancer cell growth. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has also been explored, showing promise in reducing inflammation markers in cellular models.

Materials Science

The unique structural properties of this compound make it an attractive candidate for developing novel materials with specific electronic or optical properties. Its functional groups allow for modifications that can enhance material performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Studies

This compound serves as a valuable probe for studying various biological processes:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridazinone derivatives and their biological activities relative to 2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone:

Key Comparisons

- COX Inhibition: Derivatives like RS-57067 (6-benzyl-3(2H)-pyridazinone) and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone are selective COX inhibitors . The 4-methoxystyryl group in the target compound may mimic aryl interactions seen in these analogs, though direct COX activity data are lacking .

- Analgesic/Anti-inflammatory Activity: The 4-methoxystyryl group’s electron-donating methoxy moiety may enhance anti-inflammatory effects, as seen in 6-arylpiperazinyl derivatives (e.g., 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone), which outperform acetyl salicylic acid in rodent models . However, the benzyl group at position 2 could reduce gastric irritation compared to acetylated hydrazones .

- SIRT2 Inhibition: Unlike 4-aryl-6-morpholino derivatives, the target compound lacks morpholino or arylpiperazinyl groups critical for SIRT2 inhibition, suggesting divergent therapeutic applications .

- Synthetic Flexibility: The target compound’s synthesis mirrors routes for 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, emphasizing the role of Friedel-Crafts acylation in introducing aromatic substituents .

Structure-Activity Relationships (SAR)

- Position 2 Substitution : Benzyl groups (as in the target compound) enhance lipophilicity and may improve blood-brain barrier penetration compared to methyl or acetyl groups .

- Position 6 Substitution : Styryl groups (e.g., 4-methoxystyryl) likely improve binding to hydrophobic enzyme pockets, similar to 6-arylpiperazinyl moieties in COX inhibitors .

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone?

- Methodological Answer : Optimize reaction parameters (e.g., solvent, temperature, catalyst) by systematically varying one variable at a time. For example, highlights refluxing in ethanol for 5 hours to achieve high yields (90%) via condensation reactions. Catalysts like acetic acid or bases (e.g., K₂CO₃) can enhance cyclization efficiency. Monitor reaction progress using TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography .

Q. What analytical techniques are critical for structural characterization of this pyridazinone derivative?

- Methodological Answer : Use X-ray crystallography to resolve the 3D molecular structure and confirm stereochemistry (e.g., as demonstrated for analogous pyridazinones in ). Complement with FT-IR (to identify functional groups like C=O at ~1700 cm⁻¹), ¹H/¹³C NMR (to assign aromatic protons and substituents), and Hirshfeld surface analysis (to map intermolecular interactions like C–H···O bonds) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For example, and report anti-inflammatory and analgesic activities for similar pyridazinones. Use in vitro models (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) and in vivo assays (e.g., carrageenan-induced paw edema in rodents). Include positive controls (e.g., indomethacin) and dose-response studies (1–100 µM) to establish potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., replacing the 4-methoxystyryl group with electron-withdrawing/donating substituents or altering the benzyl moiety). shows that substituents at the 6-position significantly influence antiplatelet activity. Use computational tools (e.g., molecular docking) to predict binding affinities to targets like PDE3 or CRF-1 receptors, then validate via in vitro assays .

Q. How can contradictions in biological activity data between similar pyridazinones be resolved?

- Methodological Answer : Investigate confounding factors such as purity (HPLC ≥95%), stereochemistry, or assay conditions. For example, notes that subtle changes in hydrazone substituents drastically alter analgesic efficacy. Replicate studies under standardized protocols (e.g., fixed cell lines, consistent dosing). Use meta-analysis of published data (e.g., IC₅₀ values from and ) to identify trends or outliers .

Q. What computational strategies predict intermolecular interactions and stability of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to optimize geometry and calculate electrostatic potential surfaces. Use molecular dynamics (MD) simulations to assess stability in biological membranes or solvent environments. employed Hirshfeld surface analysis to quantify hydrogen-bonding contributions (e.g., 15–20% of total interactions), which correlate with crystal packing stability . Pair with in silico ADMET profiling to predict bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.